(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTGUQDQTXNYMT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116883-62-6 | |
| Record name | 5-Iodonaproxen, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116883626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-IODONAPROXEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ELY41W9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation and Halogenation
Direct Halogenation Methods
Electrophilic Iodination of Naproxen Intermediates
Direct iodination of 6-methoxy-2-naphthylpropionic acid derivatives using iodine and nitric acid in a sulfuric acid medium has been explored. For instance, reacting (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid with iodine in the presence of nitric acid at 60°C for 12 hours introduces iodine at the 5-position with 45% yield. The reaction mechanism involves electrophilic aromatic substitution, where the methoxy group activates the naphthalene ring at the 5- and 8-positions. The use of dilute nitric acid (10% v/v) minimizes over-oxidation, while sulfuric acid enhances the electrophilicity of iodine.
Metal-Catalyzed Halogen Exchange
A more efficient method involves halogen exchange using palladium catalysts. Starting with the bromo analog (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, treatment with sodium iodide and palladium(II) acetate in dimethylformamide (DMF) at 120°C facilitates bromide-to-iodide substitution. This method achieves 65–70% conversion within 6 hours, with the reaction proceeding via a Pd(0)/Pd(II) catalytic cycle. The higher yield compared to direct iodination is attributed to the stability of the palladium-iodide intermediate and the absence of competing side reactions.
Use of Diaryliodonium Salts in Iodination
Koser’s Reagent-Mediated Synthesis
Recent advances utilize hypervalent iodine reagents for regioselective iodination. The MDPI study demonstrates that naproxen methyl ester reacts with Koser’s reagent (hydroxy(tosyloxy)iodobenzene) and trimethylsilyl triflate (TMSOTf) to form diaryliodonium salts. For example, combining naproxen methyl ester with 1-(diacetoxyiodo)-4-methoxybenzene and TMSOTf in hexafluoroisopropanol yields the 5-iodo derivative in 39% yield after hydrolysis. The reaction proceeds via a triflate-activated iodonium intermediate, which directs iodination to the electron-rich 5-position of the naphthalene ring.
Optimization of Reaction Conditions
Key parameters influencing this method include:
-
Solvent choice : Hexafluoroisopropanol enhances solubility of iodonium salts.
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Catalyst loading : 0.9 equivalents of TMSOTf maximizes yield by balancing activation and side reactions.
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Temperature : Room temperature (25°C) minimizes decomposition of the iodonium intermediate.
Purification and Isolation Techniques
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) effectively separates this compound from naproxen and other impurities. The target compound elutes at 12.3 minutes under UV detection (254 nm), with a purity exceeding 98% after two purification cycles.
Crystallization
Recrystallization from ethanol/water (1:3 v/v) at 4°C produces needle-shaped crystals suitable for X-ray diffraction analysis. This method achieves 85% recovery, with residual solvent content below 0.1% as confirmed by thermogravimetric analysis (TGA).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Iodination | 45 | 95 | Simple reagents | Low regioselectivity |
| Halogen Exchange | 70 | 98 | High efficiency | Requires palladium catalyst |
| Diaryliodonium Salt | 39 | 97 | Regioselective | Costly reagents |
| Hydroperoxidation | 40 | 90 | Integrated with naproxen synthesis | Multi-step complexity |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom.
Scientific Research Applications
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may serve as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby influencing biological pathways. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Naproxen Derivatives
The substitution of halogens (Cl, Br, I) at position 5 of the naphthalene ring generates analogs with distinct physicochemical and pharmacological properties. Key examples include:
Key Observations:
- Molecular Weight and Steric Effects: The iodine atom in 5-Iodonaproxen increases molecular weight (356.16 vs.
- Electrochemical Properties : Iodine’s lower electronegativity (2.66 vs. Cl: 3.16, Br: 2.96) may reduce electron-withdrawing effects, influencing metabolic stability and reactivity .
- Synthetic Pathways : Halogenated analogs are synthesized via triflate intermediates derived from naproxen, enabling regioselective substitution at position 5 .
Functional Group Modifications
O-Demethylnaproxen (6-Hydroxy Analog)
- Structure : Lacks the methoxy group at position 6 (replaced by -OH).
- Molecular Formula : C₁₃H₁₂O₃ (MW: 216.23).
- Role : A major metabolite of naproxen, studied for altered pharmacokinetics and reduced anti-inflammatory activity due to decreased lipophilicity .
Other Propanoic Acid Derivatives
- (2S)-2-(Naphthalen-2-yloxy)propanoic Acid (CAS: 25258-16-6): Replaces the methoxy-naphthyl group with a naphthyloxy moiety. Exhibits distinct solubility and bioavailability due to altered aromatic interactions .
Stability and Hazard Profiles
Research Implications and Data Gaps
- Toxicological Data : Most halogenated derivatives lack comprehensive toxicity profiles, necessitating further studies on metabolic pathways and cytotoxicity .
Biological Activity
(2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, commonly referred to as 5-Iodonaproxen, is a derivative of naproxen and is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C14H13IO3
- Molecular Weight : 356.16 g/mol
- CAS Number : 116883-62-6
- IUPAC Name : this compound
Analgesic and Anti-inflammatory Effects
Research has indicated that this compound exhibits significant analgesic and anti-inflammatory properties. A study assessing various derivatives of naproxen found that certain compounds, including those similar to 5-Iodonaproxen, demonstrated enhanced analgesic effects without the severe gastric side effects typically associated with traditional NSAIDs like naproxen .
Table 1: Comparative Analgesic Activity
| Compound | Dose (mg/kg) | Analgesic Activity (Scale 1-10) | Gastric Lesions (Yes/No) |
|---|---|---|---|
| Naproxen | 100 | 8 | Yes |
| (2S)-2-(5-Iodo-naphthalen) | 100 | 9 | No |
| Indometacin | 100 | 10 | Yes |
This table illustrates that while indometacin showed the highest analgesic activity, it also caused gastric lesions. In contrast, this compound provided comparable pain relief with a significantly reduced risk of gastrointestinal damage.
The mechanism by which this compound exerts its effects is primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins that mediate inflammation and pain . This action is consistent with other NSAIDs, but the unique structural modifications in this compound may enhance its selectivity and efficacy.
Study on In Vivo Efficacy
A notable study involved the administration of this compound in a murine model subjected to carrageenan-induced paw edema. The results indicated a significant reduction in inflammation compared to control groups treated with saline. The compound was administered at varying doses (50 mg/kg to 150 mg/kg), with optimal results observed at 100 mg/kg .
Ulcerogenic Properties Assessment
In evaluating the ulcerogenic potential, researchers found that while traditional NSAIDs often lead to gastrointestinal complications, (2S)-2-(5-Iodo-naphthalen) displayed a markedly lower incidence of gastric lesions in animal models. This finding suggests that modifications in the molecular structure can yield compounds that retain therapeutic efficacy while minimizing adverse effects .
Q & A
Basic: What are the standard synthetic routes for (2S)-2-(5-Iodo-6-methoxynaphthalen-2-yl)propanoic acid, and how is stereochemical purity ensured?
The synthesis typically involves halogenation of a pre-functionalized naphthalene core. For example, bromine or iodine can be introduced via electrophilic aromatic substitution at the 5-position of a 6-methoxynaphthalene precursor. Subsequent coupling with a chiral propanoic acid derivative (e.g., using Suzuki-Miyaura cross-coupling) ensures retention of the (2S)-configuration . Stereochemical purity is maintained by employing enantioselective catalysts or resolving racemic mixtures via chiral chromatography, as demonstrated in the separation of (R)- and (S)-Naproxen derivatives .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
- X-ray crystallography : Resolves absolute configuration and confirms the iodine substitution pattern (e.g., similar to related naphthalene derivatives in Acta Crystallographica studies) .
- NMR : H and C NMR identify methoxy (-OCH), iodo-substituted aromatic protons, and the chiral center’s environment. F or I NMR (if applicable) can further validate halogen placement .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHIO) and detects isotopic patterns for iodine .
Basic: Which HPLC methods are recommended for quantifying this compound in pharmaceutical impurity profiling?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) is standard. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% trifluoroacetic acid). Chiral columns (e.g., Chiralpak IA) are critical for separating enantiomers, with retention times compared to reference standards like (R)-Naproxen . Method validation includes linearity (1–100 µg/mL), precision (%RSD < 2%), and LOD/LOQ determination .
Advanced: How can chiral resolution methods be optimized to minimize co-elution with structurally similar impurities?
- Column selection : Use polysaccharide-based chiral columns (e.g., Chiralcel OD-H) with isocratic elution (hexane:isopropanol 90:10, 0.1% TFA) to enhance enantiomer separation .
- Temperature control : Lower column temperatures (10–15°C) improve peak resolution by reducing kinetic dispersion.
- Mobile phase additives : Diethylamine (0.1%) reduces tailing and improves efficiency for acidic compounds .
Advanced: What in vitro pharmacological assays are used to evaluate its cyclooxygenase (COX) inhibition compared to Naproxen?
- COX-1/COX-2 inhibition : Human recombinant COX enzymes are incubated with the compound (1–100 µM), and prostaglandin E (PGE) production is measured via ELISA. IC values are compared to Naproxen (typical IC for COX-1: ~10 µM; COX-2: ~50 µM) .
- Selectivity ratio : COX-2/COX-1 IC ratios determine NSAID selectivity. The iodine substituent may alter lipophilicity and binding affinity compared to the parent compound .
Advanced: How do researchers address discrepancies in reported metabolic stability data across studies?
- Liver microsome assays : Standardize incubation conditions (e.g., human vs. rat microsomes, NADPH concentration) to reduce variability.
- Analytical consistency : Use identical LC-MS/MS protocols for metabolite quantification.
- Control for enantiomeric impurities : Chiral contaminants (<1%) can skew half-life (t) and intrinsic clearance (Cl) results .
Advanced: What strategies resolve contradictions in reported IC50_{50}50 values for COX inhibition?
- Standardize assay conditions : Use identical enzyme sources (e.g., ovine COX-1 vs. human recombinant) and substrate concentrations (arachidonic acid).
- Control compound purity : HPLC purity >99% (by area normalization) ensures accurate activity measurements. Impurities like 5-Bromonaproxen (CAS 84236-26-0) can confound results .
Basic: What storage conditions are recommended to maintain the compound’s stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Solutions in DMSO should be aliquoted and kept at -20°C, with freeze-thaw cycles minimized. Degradation is monitored via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
